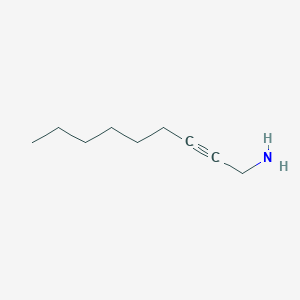
1-Amino-2-nonyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-nonyne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes an amino group (-NH2) attached to the second carbon of the nonyne chain. Alkynes, including this compound, are known for their reactivity due to the presence of the triple bond, making them valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-nonyne typically involves the reaction of a suitable alkyne precursor with an amine. One common method is the dehydrohalogenation of a 1,2-dihaloalkane using a strong base such as sodium amide (NaNH2) or potassium hydroxide (KOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced techniques can enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
1-Amino-2-nonyne undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-Amino-2-nonyne has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-Amino-2-nonyne involves its reactivity due to the presence of the triple bond and the amino group. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic and electrophilic interactions. These interactions can modulate biological pathways and lead to specific physiological effects .
類似化合物との比較
Similar Compounds
1-Nonyne: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
2-Amino-1-nonyne: The position of the amino group differs, leading to variations in reactivity and applications.
1-Amino-2-octyne: Shorter carbon chain, affecting its physical and chemical properties
Uniqueness
1-Amino-2-nonyne is unique due to the specific positioning of the amino group and the triple bond, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
non-2-yn-1-amine |
InChI |
InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-6,9-10H2,1H3 |
InChIキー |
ICGFZTGLBVXLHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


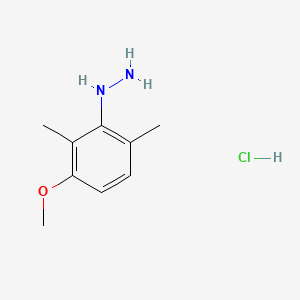
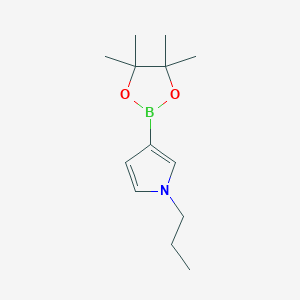
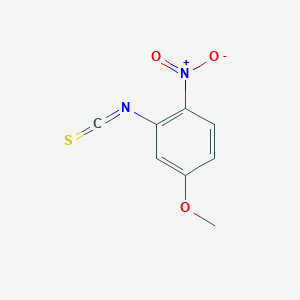
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)
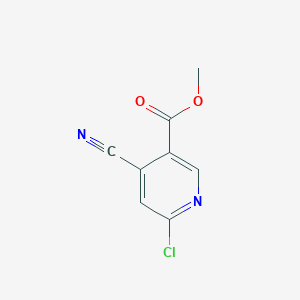
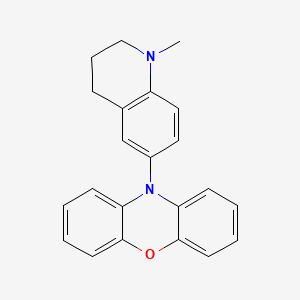
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
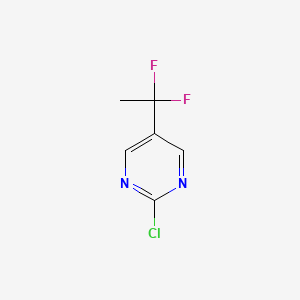
sulfane](/img/structure/B13693284.png)

![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
